2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Overview
Description
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid is an organic compound with the molecular formula C14H6O7. It is a derivative of naphthalene, featuring a naphthalene core with four carboxylic acid groups at the 1, 4, 5, and 8 positions, with an anhydride formed between the 1 and 8 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of hybrid organic–inorganic polymeric assemblies with the aid of metal–ligand coordination synthons .
Mode of Action
It’s known that in basic solution, hydrolysis of this compound yields, sequentially, 1,4,5,8-naphthalene diacid monoanhydride, and 1,4,5,8-naphthalene tetracarboxylic acid .
Biochemical Pathways
It’s known that this compound is used in the synthesis of hybrid organic–inorganic polymeric assemblies .
Action Environment
It’s known that this compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid can be synthesized through the oxidation of pyrene. The process involves chlorination followed by oxidation to form the tetracarboxylic acid, which then undergoes cyclization to form the anhydride .
Industrial Production Methods
Industrial production of 1,4,5,8-naphthalenetetracarboxylic acid 1,8-monoanhydride typically involves large-scale oxidation processes using chromic acid or chlorine as oxidants. The resulting tetracarboxylic acid is then cyclized under controlled conditions to form the desired anhydride .
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in basic solutions with a high pH.
Substitution Reactions: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Produces 1,4,5,8-naphthalene diacid monoanhydride and 1,4,5,8-naphthalenetetracarboxylic acid.
Substitution Reactions: The products depend on the specific reagents used and the conditions of the reaction.
Scientific Research Applications
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the study of molecular interactions and as a building block for more complex molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Similar in structure but with an additional anhydride group, making it more reactive in certain conditions.
1,8-Naphthalic anhydride: Lacks the additional carboxylic acid groups, resulting in different chemical properties and reactivity.
Uniqueness
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and the presence of a single anhydride group. This structure provides a balance between stability and reactivity, making it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O7/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRNSHBINARCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276326 | |
Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-72-4 | |
Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52671-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,5,8-Napthalenetetracarboxylic acid, 1,4-monoanhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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